molecular formula C21H23NO2 B3030073 Salvianan CAS No. 862832-46-0

Salvianan

Cat. No.: B3030073
CAS No.: 862832-46-0
M. Wt: 321.4 g/mol
InChI Key: VGFRZPFHPPQFQG-NSHDSACASA-N
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Description

Salvia miltiorrhiza Bunge (Danshen). This compound is part of the polyphenolic compounds found in the Salvia species, which are known for their therapeutic effects such as anti-oxygenation, anti-ischemia-reperfusion injury, anti-thrombosis, and anti-tumor properties .

Scientific Research Applications

Salvianan has a wide range of scientific research applications. In chemistry, it is used as a model compound for studying polyphenolic compounds and their reactions . In biology and medicine, this compound is studied for its potential therapeutic effects, including its anti-inflammatory, antioxidant, and anti-cancer properties . It has shown promise in treating conditions such as acute lung injury and ischemic stroke . In the industry, this compound is used in the formulation of natural medicines and health supplements due to its bioactive properties .

Preparation Methods

Salvianan is synthesized through a relatively straightforward process. The synthesis involves the reaction of salicylic acid and benzaldehyde in a specific molar ratio under alkaline conditions . The reaction is typically heated to facilitate the formation of this compound. After the reaction, the product is purified through crystallization or other purification methods to obtain pure this compound .

Chemical Reactions Analysis

Salvianan undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride . The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation of this compound can lead to the formation of various oxidized derivatives, while reduction can yield reduced forms of the compound .

Mechanism of Action

The mechanism of action of Salvianan involves its interaction with various molecular targets and pathways. This compound exerts its effects through its antioxidant and anti-inflammatory properties. It targets multiple proteins and pathways, forming a network that exerts systematic pharmacological effects . For instance, it inhibits the activity of enzymes like PTGS1 and PTGS2, which are involved in the inflammatory response . This inhibition leads to a reduction in the production of pro-inflammatory cytokines, thereby exerting anti-inflammatory effects .

Comparison with Similar Compounds

Salvianan is unique among similar compounds due to its specific structure and bioactive properties. Similar compounds include other nitrogen-containing compounds from Salvia miltiorrhiza, such as neosalvianen, salvianen, and salviadione . These compounds also exhibit cytotoxic activities against various cancer cell lines, but this compound stands out due to its potent anti-inflammatory and antioxidant properties .

Properties

IUPAC Name

(5R)-5,9,17,17-tetramethyl-3,8-dioxa-10-azapentacyclo[10.8.0.02,6.07,11.013,18]icosa-1(12),2(6),7(11),9,13(18),19-hexaene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23NO2/c1-11-10-23-19-14-7-8-15-13(6-5-9-21(15,3)4)17(14)18-20(16(11)19)24-12(2)22-18/h7-8,11H,5-6,9-10H2,1-4H3/t11-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VGFRZPFHPPQFQG-NSHDSACASA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1COC2=C1C3=C(C4=C2C=CC5=C4CCCC5(C)C)N=C(O3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1COC2=C1C3=C(C4=C2C=CC5=C4CCCC5(C)C)N=C(O3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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